

# Aurora kinase inhibitor-12 chemical structure and properties

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Compound of Interest

Compound Name: Aurora kinase inhibitor-12

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## In-Depth Technical Guide: Aurora Kinase Inhibitor CCT129202

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the Aurora kinase inhibitor CCT129202. The information is compiled from publicly available research and is intended for an audience with a technical background in pharmacology, oncology, and drug development.

## **Chemical Structure and Properties**

CCT129202 is a potent and selective, ATP-competitive small molecule inhibitor of Aurora kinases. It belongs to a structurally novel series of imidazopyridine compounds.

### **Chemical Structure:**

• IUPAC Name: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[1]

Molecular Formula: C25H26CIN9OS

Molecular Weight: 552.1 g/mol



#### Physicochemical Properties:

Property	Value	Reference
Appearance	Solid powder	N/A
Solubility	Soluble in DMSO	N/A
Storage	Store at -20°C	N/A

SMILES: CN(C)c1ccc(cc1)c2nc3c(c(n2)N4CCN(CC4)CC(=O)Nc5nccs5)ncc(Cl)n3

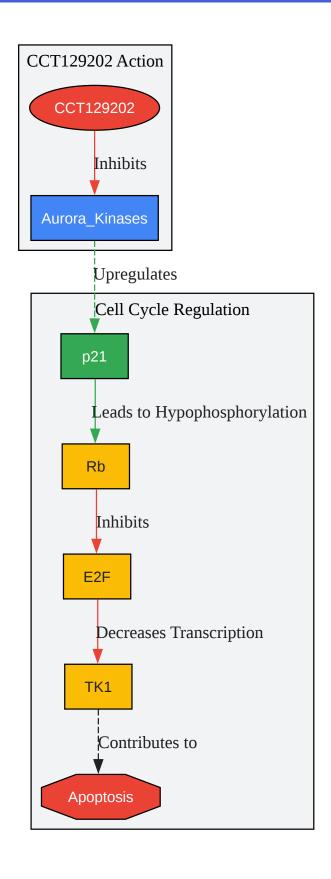
## **Mechanism of Action and Signaling Pathway**

CCT129202 exhibits high selectivity for Aurora kinases, which are crucial regulators of mitosis. Inhibition of these kinases leads to defects in cell division and subsequent apoptosis in cancer cells. The primary mechanism of action involves the inhibition of both Aurora A and Aurora B kinases.

### Signaling Pathway:

The inhibition of Aurora kinases by CCT129202 initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. A key downstream effect is the upregulation of the cyclin-dependent kinase inhibitor p21. This leads to the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent inhibition of the E2F transcription factor. The inhibition of E2F-mediated transcription results in decreased levels of proteins required for DNA replication, such as thymidine kinase 1.





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Caption: Signaling pathway of CCT129202.



## **Quantitative Biological Data**

CCT129202 has been evaluated for its inhibitory activity against Aurora kinases and its antiproliferative effects in various cancer cell lines.

Table 1: In vitro Kinase Inhibitory Activity of CCT129202[2]

Kinase Target	IC <sub>50</sub> (μM)
Aurora A	0.042
Aurora B	0.198
Aurora C	0.227

Table 2: Anti-proliferative Activity of CCT129202 in Human Tumor Cell Lines[1]

Cell Line	Cancer Type	Gl50 (μM)
HCT116	Colon	0.025
SW620	Colon	0.028
HT29	Colon	0.035
A549	Lung	0.040
PC3	Prostate	0.033
DU145	Prostate	0.027
U2OS	Osteosarcoma	0.015

## **Experimental Protocols**

The following are summaries of key experimental protocols used to characterize the activity of CCT129202.

Kinase Inhibition Assay:



- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of CCT129202 against Aurora kinases.
- Methodology:
  - Recombinant human Aurora A, B, and C enzymes were used.
  - Assays were performed in a 96-well plate format.
  - The kinase reaction was initiated by adding ATP to a mixture of the enzyme, a suitable substrate (e.g., myelin basic protein), and varying concentrations of CCT129202.
  - After incubation, the amount of phosphorylated substrate was quantified using a standard method such as radioisotope incorporation (<sup>33</sup>P-ATP) or a phosphospecific antibody-based detection system (e.g., ELISA).
  - IC<sub>50</sub> values were calculated by fitting the dose-response data to a sigmoidal curve.

## Cell Proliferation Assay (MTT Assay):

- Objective: To measure the growth inhibitory (GI<sub>50</sub>) effect of CCT129202 on cancer cell lines.
- Methodology:
  - Human tumor cell lines were seeded in 96-well plates and allowed to attach overnight.
  - Cells were treated with a range of concentrations of CCT129202 or vehicle control (DMSO) for a specified period (e.g., 72 hours).
  - After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
  - The formazan crystals were solubilized with a suitable solvent (e.g., DMSO or isopropanol).
  - The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.



• GI<sub>50</sub> values, the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.

#### Western Blot Analysis for p21 and Phospho-Rb:

- Objective: To investigate the molecular mechanism of CCT129202-induced cell cycle arrest.
- Methodology:
  - Cancer cells were treated with CCT129202 at various concentrations and time points.
  - Whole-cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
  - Protein concentration was determined using a standard protein assay (e.g., BCA assay).
  - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane was blocked and then incubated with primary antibodies specific for p21, phospho-Rb (Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH).
  - After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
  - The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Xenograft Studies:

- Objective: To evaluate the anti-tumor efficacy of CCT129202 in a preclinical animal model.
- Methodology:
  - Human tumor cells (e.g., HCT116) were implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).



- Once tumors reached a palpable size, mice were randomized into treatment and control groups.
- CCT129202 was administered to the treatment group via a clinically relevant route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group received the vehicle.
- Tumor volume and body weight were measured regularly throughout the study.
- At the end of the study, tumors were excised, weighed, and may be used for further pharmacodynamic analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

This guide provides a foundational understanding of the Aurora kinase inhibitor CCT129202. For further details, researchers are encouraged to consult the primary scientific literature.

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## References

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